molecular formula C13H17N3O4 B14551741 Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- CAS No. 61862-91-7

Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro-

Cat. No.: B14551741
CAS No.: 61862-91-7
M. Wt: 279.29 g/mol
InChI Key: DZNJCJIHORSKTG-UHFFFAOYSA-N
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Description

Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a butyl group at the first position and two nitro groups at the seventh and eighth positions on the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- can be achieved through several methods:

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of high-temperature cyclizations and metal-promoted processes. These methods are efficient and can produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include amines, substituted quinolines, and other functionalized derivatives.

Scientific Research Applications

Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1-butyl-1,2,3,4-tetrahydro-7,8-dinitro- is unique due to the presence of both butyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

61862-91-7

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

1-butyl-7,8-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C13H17N3O4/c1-2-3-8-14-9-4-5-10-6-7-11(15(17)18)13(12(10)14)16(19)20/h6-7H,2-5,8-9H2,1H3

InChI Key

DZNJCJIHORSKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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